molecular formula C18H17N3O B12213712 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Cat. No.: B12213712
M. Wt: 291.3 g/mol
InChI Key: FYARIEOCJQDHQN-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a complex organic compound that features both benzimidazole and indole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole: Starting from o-phenylenediamine and a carboxylic acid or its derivative.

    Formation of Indole: Starting from aniline and a ketone through Fischer indole synthesis.

    Coupling Reaction: Combining the benzimidazole and indole intermediates through a coupling reaction, possibly involving a base and a coupling agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Both the benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

    Receptor Binding: Possible interactions with biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential activity against bacteria, fungi, or viruses.

Industry

    Dye Synthesis: Use in the synthesis of dyes or pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.

    Receptor Binding: It could interact with a receptor, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole or mebendazole.

    Indole Derivatives: Compounds like indomethacin or serotonin.

Uniqueness

3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is unique due to the combination of benzimidazole and indole structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one

InChI

InChI=1S/C18H17N3O/c22-18(21-12-11-13-5-1-4-8-16(13)21)10-9-17-19-14-6-2-3-7-15(14)20-17/h1-8H,9-12H2,(H,19,20)

InChI Key

FYARIEOCJQDHQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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